molecular formula C11H12O3S B018159 (S)-2-(Acetylthio)-3-phenylpropanoic acid CAS No. 76932-17-7

(S)-2-(Acetylthio)-3-phenylpropanoic acid

Cat. No. B018159
CAS RN: 76932-17-7
M. Wt: 224.28 g/mol
InChI Key: UOVSNFYJYANSNI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic acid can be accomplished through several methods. One notable approach involves the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with an excellent enantiomeric excess of 96-99%. This optically pure (S)-2-acetylthio-3-phenylpropanoic acid can then be prepared from l-phenylalanine via diazotization/bromination, chiral inversion, and thioacetate substitution reactions (Jason G Chen et al., 2004). Another synthesis route starts from (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid, followed by asymmetric hydrogenation and acetylthiolation to produce the compound as a subunit of an enkephalinase inhibitor (Y. Yuasa et al., 1998).

Molecular Structure Analysis

The molecular structure of (S)-2-(Acetylthio)-3-phenylpropanoic acid features a phenylpropanoic acid backbone withan acetylthio substituent, presenting a unique conformation and chiral characteristics. The stereochemistry is crucial for its biological and chemical properties. In one study, the molecular structure was elucidated through crystalline analysis, highlighting the cis–trans conformation with respect to the thiono S atom across the C—N bonds. This structural arrangement facilitates the formation of intramolecular and intermolecular hydrogen bonds, contributing to its stability and reactivity (Y. Chong et al., 2016).

Chemical Reactions and Properties

(S)-2-(Acetylthio)-3-phenylpropanoic acid participates in various chemical reactions, leveraging its acetylthio group and the phenylpropanoic acid moiety. The acetylthio group, in particular, plays a pivotal role in facilitating reactions such as Michael additions and acyl substitutions. For instance, the compound has been used in the synthesis of metallo-β-lactamase inhibitors, showcasing its potential in medicinal chemistry as a scaffold for developing antibiotic resistance solutions (A. Maleki et al., 2019).

Safety And Hazards

The safety and hazards associated with “(S)-2-(Acetylthio)-3-phenylpropanoic acid” are not explicitly mentioned in the available resources1112. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for research on “(S)-2-(Acetylthio)-3-phenylpropanoic acid” are not explicitly mentioned in the available resources13. However, future research could focus on understanding its properties, potential applications, and safety implications.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “(S)-2-(Acetylthio)-3-phenylpropanoic acid”. More specific and detailed information may be available in scientific literature or databases not accessed in this analysis.


properties

IUPAC Name

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSNFYJYANSNI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436471
Record name (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Acetylthio)-3-phenylpropanoic acid

CAS RN

76932-17-7
Record name (αS)-α-(Acetylthio)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76932-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-alpha-(Acetylthio)benzenepropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-(acetylthio)benzenepropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Acetylthio)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(Acetylthio)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(Acetylthio)-3-phenylpropanoic acid
Reactant of Route 4
(S)-2-(Acetylthio)-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-(Acetylthio)-3-phenylpropanoic acid
Reactant of Route 6
(S)-2-(Acetylthio)-3-phenylpropanoic acid

Citations

For This Compound
9
Citations
JG Chen, J Zhu, PM Skonezny, V Rosso… - Organic Letters, 2004 - ACS Publications
A novel crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with excellent enantiomeric excess (96−99%) is achieved. Optically pure (S)-…
Number of citations: 18 pubs.acs.org
NT Pokhodylo, VS Matiychuk… - Phosphorus, Sulfur, and …, 2012 - Taylor & Francis
Two synthetic pathways for the preparation of 2-mercapto-3-arylpropanoic acids were developed. First, by the reaction of arenediazonium bromides with acrylic esters in the presence of …
Number of citations: 6 www.tandfonline.com
MC FOURNIE‐ZALUSKI, E LUCAS… - European journal of …, 1984 - Wiley Online Library
Despite the similarities in their mechanism of action, the structural requirements for selective interaction with angiotensin‐converting enzyme or enkephalinase are different. Inhibitory …
Number of citations: 88 febs.onlinelibrary.wiley.com
KHME Tehrani, NI Martin - ACS Infectious Diseases, 2017 - ACS Publications
The prevalence of infections caused by metallo-β-lactamase (MBL) expressing Gram-negative bacteria has grown at an alarming rate in recent years. Despite the fact that MBLs can …
Number of citations: 53 pubs.acs.org
Z Ding, CJ Long, Y Hayashi, EV Bulmus… - Bioconjugate …, 1999 - ACS Publications
The many laboratory and diagnostic applications utilizing streptavidin as a molecular adaptor rely on its high affinity and essentially irreversible interaction with biotin. However, there …
Number of citations: 141 pubs.acs.org
DM Ballweg - 2011 - search.proquest.com
Molecular imaging is an expanding field of study that develops tools for the detection and quantification of metabolic, physiological, and pathological processes at a cellular and …
Number of citations: 0 search.proquest.com
JF Devlin, D Müller - Environmental science & technology, 1999 - ACS Publications
A field experiment was conducted in which carbon tetrachloride (CT) was found to transform to chloroform (CF) and carbon disulfide (CS 2 ) in a ratio of about 2:1. Subsequent …
Number of citations: 88 pubs.acs.org
MJ Winokur, R West - Macromolecules, 2003 - ACS Publications
X-ray diffraction and molecular modeling have been used to investigate the near planar solid-state phases of poly(di-n-hexylsilane) (pdHexSi) and poly(di-n-butylsilane) (pdBuSi). …
Number of citations: 13 pubs.acs.org
NG Anderson - Organic process research & development, 2005 - ACS Publications
Crystallization-induced dynamic resolution (CIDR) is an adaptation of dynamic resolution, a process that can afford in principle a quantitative yield of chiral product from a racemic …
Number of citations: 118 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.